1-Methylpyrrolidine-3-carboxylic acid

Catalog No.
S3330342
CAS No.
412281-11-9
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-3-carboxylic acid

Researchers often face multi-step protection/deprotection bottlenecks when using secondary amine pyrrolidine carboxylic acids, adding time and reducing yields. 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9) eliminates this by providing a tertiary amine ready for direct amide coupling.

  • Bypasses N-Boc/Fmoc protection, saving 2 synthetic steps and improving overall yield.
  • Optimally tuned pKa (5.6-7.1) for ionizable lipid design in LNPs, enhancing endosomal escape.
  • 3-position carboxylate vector avoids steric clashes in kinase ATP-binding pockets, boosting solubility.

Procurement assurance: Consistent 97% purity, ambient shipping, and reliable stock for parallel synthesis workflows.

CAS Number

412281-11-9

Product Name

1-Methylpyrrolidine-3-carboxylic acid

IUPAC Name

1-methylpyrrolidine-3-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LJGFIWDOHOWUOY-UHFFFAOYSA-N

SMILES

CN1CCC(C1)C(=O)O

Canonical SMILES

CN1CCC(C1)C(=O)O

The exact mass of the compound 1-Methylpyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylpyrrolidine-3-carboxylic acid, N-Methylpyrrolidine-3-carboxylic acid, 1-Methyl-3-pyrrolidinecarboxylic acid, 1-Methyl-3-carboxypyrrolidine, 1-Methylpyrrolidine-3-carboxylic acid (IUPAC)

Purity

97%

Package Size

500 mg, 1 g

1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9) is a low-molecular-weight (129.16 g/mol), N-alkylated cyclic amino acid that serves as a highly efficient building block in pharmaceutical and lipid nanoparticle (LNP) synthesis[1]. Characterized by a tertiary amine and a carboxylic acid at the 3-position, it offers a topological polar surface area (TPSA) of 40.5 Ų [1]. Unlike secondary amine analogs, its fully substituted nitrogen allows for direct participation in amide coupling reactions without the need for prior protection steps[2]. This compound is primarily procured as a precursor for synthesizing ionizable lipids with tightly controlled pKa values, as well as a solubilizing moiety in the development of small-molecule kinase inhibitors [3].

Research Fit

Chiral building block for asymmetric synthesis of constrained β‑amino acid scaffolds
Natural product alkaloid (achyranthine) from Achyranthes aspera for phenotypic screening
RXFP3 antagonist pharmacophore core with reported binding affinity context
Predicted intermediate solubility and pKa profile supporting ADME calibration studies

Substituting 1-methylpyrrolidine-3-carboxylic acid with its unmethylated analog, pyrrolidine-3-carboxylic acid, introduces significant process inefficiencies by requiring N-Boc or N-Fmoc protection and subsequent deprotection, adding two synthetic steps and reducing overall yield[1]. Furthermore, substitution with positional isomers like 1-methylpyrrolidine-2-carboxylic acid (N-methylproline) fundamentally alters the spatial vector of the carboxylate; the 2-position induces a sharp beta-turn trajectory that sterically clashes within the linear binding clefts of target kinases [2]. In LNP development, replacing the 5-membered pyrrolidine ring with a 6-membered piperidine analog shifts the pKa of the tertiary amine, causing the formulated nanoparticles to fall outside the critical endosomal escape window of pH 5.6–7.1, thereby severely compromising nucleic acid delivery efficacy [3].

Substitution Risk

N-Methyl N-methylation removes hydrogen‑bond donor capacity, altering polarity and pharmacokinetic behavior compared to unalkylated pyrrolidine acids.
3‑CO₂H The 3‑carboxylate regiochemistry creates a distinct spatial and electronic profile not recapitulated by 2‑carboxylate (proline) analogs.
Stereocenter (R)‑ and (S)‑enantiomers exhibit divergent LogP values; substitution without enantiomer control may shift assay response and chromatographic behavior.

LNP pKa Tuning for Endosomal Escape

In the synthesis of ionizable lipids (e.g., PNI 135), 1-methylpyrrolidine-3-carboxylic acid is utilized as the cationic headgroup. When formulated into lipid nanoparticles, this specific headgroup achieves an experimental nanoparticle pKa in the highly targeted range of 5.6–7.1 [1]. In contrast, using non-targeted amine headgroups frequently results in LNP pKa values outside this narrow window, preventing protonation within the endosome and drastically reducing mRNA transfection efficiency [1].

Evidence DimensionFormulated LNP pKa
Target Compound DatapKa 5.6–7.1 (targeted for endosomal escape)
Comparator Or BaselineNon-targeted amine headgroups (pKa <5.5 or >7.5)
Quantified DifferenceMaintains pKa strictly within the 5.6–7.1 threshold
ConditionsNanoparticle formulation with structural lipids and mRNA

Procuring this exact compound ensures the resulting ionizable lipids possess the precise protonation profile required for in vivo nucleic acid delivery.

N‑Methyl pKa shift
Class-level inference
pKa 3.53 ± 0.20 (target) vs ~1.8–2.5 (unmethylated 3‑CO₂H) and ~2.0–2.5 (N‑methylproline)
Altered ionization state at physiological pH; supports physicochemical profiling context
Predicted value; experimental confirmation pending

Processability: Direct Amide Coupling Efficiency

Because 1-methylpyrrolidine-3-carboxylic acid features a tertiary amine, it can be directly coupled to complex anilines or amines in a single step to form target amides[1]. Procuring the unmethylated baseline, pyrrolidine-3-carboxylic acid, necessitates a 3-step sequence (N-protection, coupling, deprotection) [1]. This direct processability eliminates two synthetic steps, significantly improving throughput in library synthesis and reducing reagent waste.

Evidence DimensionSynthetic steps for amide formation
Target Compound Data1 step (direct coupling)
Comparator Or BaselinePyrrolidine-3-carboxylic acid (3 steps)
Quantified DifferenceEliminates 2 synthetic steps
ConditionsStandard EDCI/DMAP or HATU coupling conditions

Eliminating protection/deprotection steps directly lowers manufacturing costs and accelerates the synthesis of pharmaceutical libraries.

Enantiomer LogP divergence
Cross-study comparable
(R)‑LogP −2.76 vs (S)‑XLogP3 −2.4 (experimental −0.14 to −0.08); N‑methylproline ~0.1–0.3
Stereochemistry governs lipophilicity; informs enantiomer selection for target engagement assays
Computed and experimental methods; inter‑study variability noted

Spatial Trajectory in Kinase Inhibitor Design

In the development of JAK and IKK-beta kinase inhibitors, the 3-position of the carboxylic acid provides a linear extension vector that allows the N-methylpyrrolidine moiety to project into solvent-exposed regions without disrupting hinge-binding [1]. Using 1-methylpyrrolidine-2-carboxylic acid (N-methylproline) as a substitute introduces a sharp spatial turn adjacent to the basic nitrogen, creating severe steric clashes that can reduce target affinity [1]. The 3-substituted isomer maintains a TPSA of 40.5 Ų while adjusting the spatial fit to accommodate linear binding clefts [2].

Evidence DimensionBinding pocket spatial trajectory
Target Compound DataLinear vector from the 3-position (TPSA 40.5 Ų)
Comparator Or Baseline1-Methylpyrrolidine-2-carboxylic acid (beta-turn inducer)
Quantified DifferenceAvoids hinge-region steric clashing while maintaining polarity
ConditionsKinase inhibitor scaffold optimization (e.g., JAK1/2/3)

Selecting the 3-substituted isomer is critical for maintaining high binding affinity in linear kinase binding clefts.

RXFP3 binding affinity
Head-to-head
Ki = 275 nM (core‑scaffold derivative) vs >10,000 nM (unrelated pyrrolidine acids)
Privileged pharmacophore for RXFP3; supports target‑engagement screening workflow
Whole‑cell TR‑FRET assay; derivative data, not parent acid
Inflammation model response
Head-to-head
42.3% edema inhibition (10 mg/kg i.p.) in carrageenin model; adjuvant arthritis suppression reported
Supports inflammation model‑response context; natural product phenotypic endpoint review
Rat models; comparator betamethasone/phenylbutazone; data from 1969 study
Solubility ranking
Cross-study comparable
ESOL: Highly soluble; Silicos‑IT: Soluble. Intermediate between N‑methylproline and unmethylated 3‑CO₂H analog
Balanced hydrophilicity profile may support formulation and assay compatibility screening
Computational prediction; experimental solubility to verify

Synthesis of Ionizable Lipids for mRNA Delivery

Where this compound is the right choice: synthesizing novel cationic lipids (such as the PNI series). Its tertiary amine structure precisely tunes the LNP pKa to the 5.6–7.1 range, which is critical for endosomal escape and high transfection efficiency [1].

Development of Solubilizing Moieties in Kinase Inhibitors

Where this compound is the right choice: acting as a terminal basic group in JAK, IKK-beta, and other kinase inhibitors. The 3-position linkage allows the basic nitrogen to reach solvent-exposed areas, improving aqueous solubility without compromising the drug's fit within the ATP-binding pocket [2].

High-Throughput Pharmaceutical Library Synthesis

Where this compound is the right choice: rapid amide couplings in parallel synthesis. Bypassing the protection/deprotection bottlenecks associated with secondary amine analogs makes it highly suitable for automated synthesis workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
RXFP3 signaling pathway studies
Chiral pyrrolidine core with reported binding context
Target‑engagement assay context; SAR expansion
Inflammation model‑response screening
Natural product alkaloid with model‑response context
Carrageenin/adjuvant model endpoint review
Asymmetric synthesis of β‑amino acid peptidomimetics
Enantiomerically pure stereocenter; defined LogP window
Chiral HPLC retention; stereochemical control
ADME prediction model calibration
Divergent enantiomer LogP and predicted pKa
Computed vs experimental property validation

XLogP3

-2.4

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